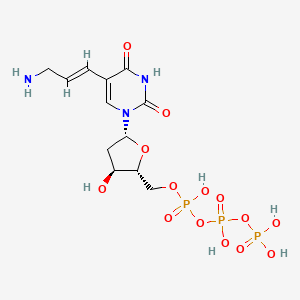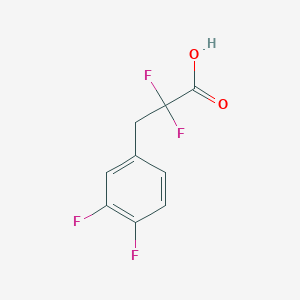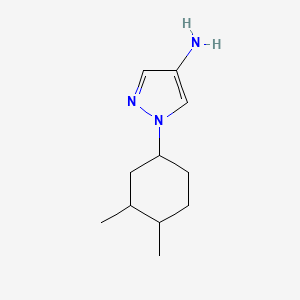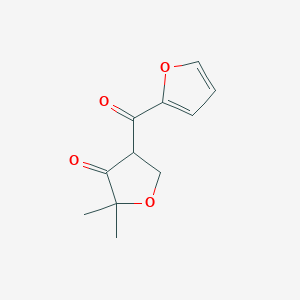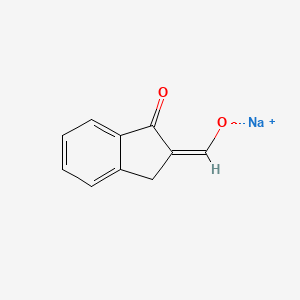
sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with sodium methoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of organic solvents and requires careful monitoring of temperature and reaction time .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Known for its use in organic photovoltaics.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Utilized in the development of near-infrared organic solar cells.
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Employed in various organic synthesis reactions.
Uniqueness
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is unique due to its specific sodium salt form, which imparts distinct reactivity and solubility properties compared to other similar compounds . Its structure allows for versatile applications in different fields of research and industry .
Propiedades
Fórmula molecular |
C10H7NaO2 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
sodium;(Z)-(3-oxo-1H-inden-2-ylidene)methanolate |
InChI |
InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6-; |
Clave InChI |
WIBQGNOSLLZCQA-PHZXCRFESA-M |
SMILES isomérico |
C\1C2=CC=CC=C2C(=O)/C1=C\[O-].[Na+] |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
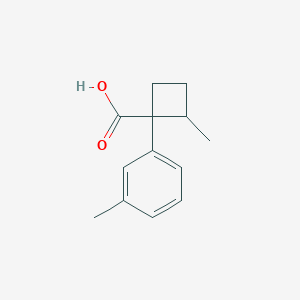
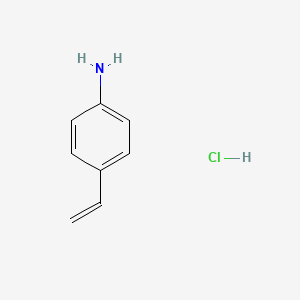
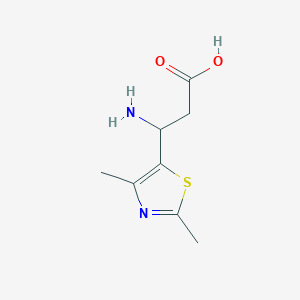
![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
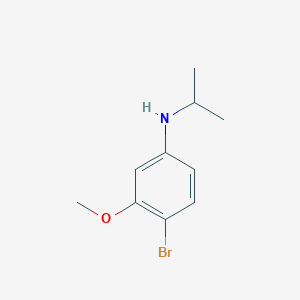
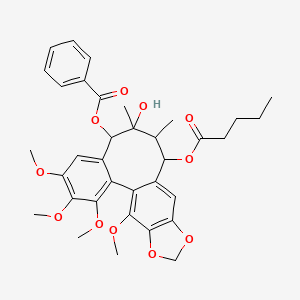

![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
